![molecular formula C20H23ClN2O2 B2470442 1-(4-chlorobenzyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1207018-46-9](/img/structure/B2470442.png)
1-(4-chlorobenzyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea, also known as CP-690,550 or Tofacitinib, is a small molecule inhibitor of Janus kinases (JAKs). It was developed by Pfizer and is approved by the US Food and Drug Administration (FDA) for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
Scientific Research Applications
Anti-Allergic Activities
Allergies, common immune system disorders, often result from exposure to environmental allergens. Histamine, interacting with H1 receptors, plays a key role in allergic reactions. Piperazine H1 receptor antagonists, which have higher affinity to H1 receptors than histamine, are clinically used for allergy treatment. Among these, levocetirizine stands out due to its potent activities and fewer side effects compared to classic antihistamines. Researchers have designed and synthesized novel derivatives of levocetirizine, including ®-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives . These compounds exhibit significant effects against both allergic asthma and allergic itching .
Anti-Inflammatory Properties
Inflammation often accompanies allergies. Some sulfonamide derivatives have demonstrated good anti-inflammatory activities. Considering this, researchers have explored the potential synergistic action between sulfonamides and the pharmacophore of levocetirizine. The design and synthesis of sulfonamide-containing derivatives could lead to novel anti-allergy drugs .
Medicinal Chemistry Research
The compound 1-(4-chlorobenzyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea has been investigated in the context of medicinal chemistry. Researchers have explored its structure, synthesis, and in vivo activities. Notably, some derivatives exhibit stronger potency against allergic asthma and allergic itching than levocetirizine, the positive control drug .
Novel Pyrazole Derivatives
Another related compound, 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde , has been studied. Its synthesis and properties are of interest in the field of chemical research .
Triazole-Thione Compound
A novel compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , has been obtained via a three-step protocol. Its structure has been characterized using HRMS, IR, and NMR experiments .
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c21-18-8-6-16(7-9-18)14-22-19(24)23-15-20(10-12-25-13-11-20)17-4-2-1-3-5-17/h1-9H,10-15H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVYGZQDQOAESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.